molecular formula C19H14O2 B1666383 4-(9H-xanthen-9-yl)phenol CAS No. 77273-75-7

4-(9H-xanthen-9-yl)phenol

Cat. No. B1666383
CAS RN: 77273-75-7
M. Wt: 274.3 g/mol
InChI Key: OIXOSCRCPTVMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A 274 is a highly aromatic, monosubstituted phenol antioxidant generated during differentiation of neuroblastoma cells. It is extensively conjugated and present as a common trace constituent in randomly selected batches of commercial tissue culture media.

Scientific Research Applications

Novel Fluorescence Probes

  • Development of Novel Fluorescence Probes for Reactive Oxygen Species : 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and similar compounds have been synthesized as novel fluorescence probes. These probes can detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, differentiating them from other reactive oxygen species. This development is significant for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Antioxidant Activity

  • Antioxidant Activity of Fused Heterocyclic Compounds : 9H-Xanthene-2, 7-diols have been shown to function effectively as antioxidants, comparable to α-tocopherol. They suppress the oxidation of linoleic acid, indicating their potential use in preventing oxidative damage (Nishiyama et al., 1995).

Chemical Synthesis and Applications

  • Synthesis of Linear, Single-Strand Heteroaromatic Polymers : Novel high-molecular-weight polymers containing 9H-xanthene moieties have been synthesized using metal-free superacid-catalyzed polymerizations. These polymers have potential applications in material science and chemistry (Olvera et al., 2015).
  • Preparation of Polysubstituted 9,9-Dimethylxanthenes : A transformation process involving bisphenol A has been developed to create polymethylated 9,9-dimethylxanthenes, which are useful as precursors for novel xanthene polyesters (Caruso & Lee, 1997).
  • Novel S-Xanthenyl Protecting Groups in Peptide Synthesis : The 9H-xanthen-9-yl (Xan) group has been used as a protecting group for cysteine in peptide synthesis, demonstrating its utility in biochemical applications (Han & Bárány, 1997).

Electronic Properties and Synthesis

  • DFT Analysis of Tetra (9-phenyl-9H-xanthen-9-yl) Oxy Peripheral-Substituted Zinc Phthalocyanine : The synthesis and characterization of novel compounds involving 9H-xanthene have been performed, revealing properties useful for photodynamic therapy applications (Solğun et al., 2020).

Biological Relevance

  • Neuropeptide Y Y5 Receptor Antagonist : A derivative of 9H-xanthen-1-one has been identified as a selective and orally active antagonist of the neuropeptide Y Y5 receptor, indicating potential therapeutic applications (Sato et al., 2008).

properties

CAS RN

77273-75-7

Product Name

4-(9H-xanthen-9-yl)phenol

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

4-(9H-xanthen-9-yl)phenol

InChI

InChI=1S/C19H14O2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19-20H

InChI Key

OIXOSCRCPTVMFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O

Appearance

Solid powder

Other CAS RN

77273-75-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 274;  A274;  A-274

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(9H-xanthen-9-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(9H-xanthen-9-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(9H-xanthen-9-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(9H-xanthen-9-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(9H-xanthen-9-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(9H-xanthen-9-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.